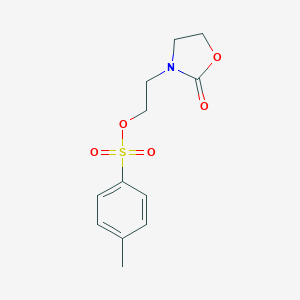

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate

Overview

Description

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, also known as 2-OEMBS, is a synthetic organic compound with many potential applications in scientific research. It is a relatively new compound, having only been synthesized and characterized in the last few decades. This compound has been studied for its use in a variety of research applications, including drug design and development, enzyme inhibition, and protein-protein interactions.

Scientific Research Applications

Synthetic Chemistry and Material Science

"2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate" is related to the oxazolidinone class, which includes compounds with significant synthetic utility. Oxazolidinones, such as the one , are valuable in the development of novel synthetic methodologies and materials due to their unique chemical properties. For example, oxazolidinones are used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their importance in synthetic organic chemistry and material science. Studies on oxazolidinones highlight their potential in creating new materials with desirable properties, such as enhanced stability and improved performance in specific applications (Tsuda, Stafford, & Hussey, 2017).

Pharmacological Research

In pharmacological research, compounds related to "this compound" are explored for their therapeutic potential. Oxazolidinones are investigated for their antimicrobial activity, particularly against resistant strains of bacteria, showcasing their importance in the development of new antibiotics. The unique mechanism of action of oxazolidinones, which involves the inhibition of protein synthesis in bacteria, positions them as candidates for treating infections caused by drug-resistant pathogens (Diekema & Jones, 2000).

Environmental Science

The environmental impact of chemicals related to "this compound" is also a subject of research. Studies on the occurrence, fate, and behavior of similar compounds in aquatic environments shed light on their persistence and potential ecotoxicological effects. This research informs the development of guidelines for the safe use and disposal of these chemicals, aiming to mitigate their impact on the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

properties

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVHXYDAYZDUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578064 | |

| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159974-55-7 | |

| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)

![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)